Longdaysin

Catalog No.
S533510
CAS No.
M.F
C16H16F3N5
M. Wt
335.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Longdaysin

Product Name

Longdaysin

IUPAC Name

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine

Molecular Formula

C16H16F3N5

Molecular Weight

335.33 g/mol

InChI

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)

InChI Key

REKSFCCYDQMSIN-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Longdaysin

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F

Description

The exact mass of the compound 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine is 335.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Longdaysin is a small molecule compound identified as a potent modulator of circadian rhythms. It was discovered through high-throughput screening of over 120,000 compounds and is known for its ability to significantly lengthen the circadian period in various biological systems, including human cells and larval zebrafish. The name "longdaysin" reflects its prominent effect on extending the biological clock, making it a valuable tool for studying circadian biology and its associated pathologies .

Longdaysin functions primarily as an inhibitor of casein kinase 1 alpha (CKIα), which plays a crucial role in the regulation of circadian rhythms. By inhibiting this kinase, longdaysin alters the phosphorylation dynamics of clock proteins, leading to extended circadian periods. Its mechanism includes the inhibition of protein degradation pathways, particularly affecting the degradation of Period proteins, which are vital components of the circadian clock .

Additionally, research has shown that longdaysin can inhibit the Wnt/β-catenin signaling pathway, further indicating its diverse biochemical interactions and potential applications in cancer therapy .

Longdaysin exhibits significant biological activity by modulating the circadian clock across various species. In mammalian cells, it has been shown to lengthen the circadian period in a dose-dependent manner, with effects observed in different tissues including fibroblasts and lung explants. The compound's effects are reversible; upon washout, normal circadian function resumes . In vivo studies using larval zebrafish demonstrated that longdaysin could extend the circadian period by more than 10 hours, showcasing its potential for manipulating biological clocks .

The synthesis of longdaysin involves several chemical modifications to enhance its potency and selectivity as a CKIα inhibitor. Initial studies focused on optimizing the molecular structure to improve biological activity while retaining essential hydrophobic interactions with target proteins. Various analogs have been synthesized to explore structure-activity relationships, particularly through modifications involving azobenzene moieties that allow for light-responsive behavior in specific applications .

Longdaysin has promising applications in both basic research and therapeutic contexts:

  • Circadian Rhythm Research: It serves as a powerful tool for dissecting the mechanisms underlying circadian rhythms and their physiological implications.
  • Cancer Therapy: Due to its ability to inhibit Wnt/β-catenin signaling, longdaysin may be explored as a potential therapeutic agent in cancer treatments.
  • Jet Lag Treatment: Given its effects on circadian modulation, longdaysin could lead to the development of medications aimed at alleviating jet lag symptoms by adjusting biological clocks more effectively than current options .

Studies have demonstrated that longdaysin interacts with multiple kinases within the circadian network, providing insights into how it can modulate clock function. Its ability to inhibit CKIα suggests that it may also affect other related kinases involved in circadian regulation. This multi-target interaction profile enhances its utility as a chemical probe for studying complex biological systems .

Longdaysin is unique in its potent effects on circadian rhythms and its dual role as an inhibitor of CKIα and Wnt/β-catenin signaling. Below is a comparison with other similar compounds:

Compound NameMechanism of ActionNotable EffectsUnique Features
LongdaysinCKIα inhibitionLengthens circadian periodDual inhibition (CKIα & Wnt)
Compound ACKI inhibitionModulates circadian rhythmsLess potent than longdaysin
Compound BGSK3β inhibitionAffects metabolic pathwaysPrimarily metabolic focus
Compound CCryptochrome stabilizationEnhances light sensitivityFocuses on light response

Longdaysin stands out due to its significant impact on both circadian modulation and potential anti-cancer properties, making it an important compound for further research in chronobiology and pharmacology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

335.13578002 g/mol

Monoisotopic Mass

335.13578002 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kopp R, Martínez IO, Legradi J, Legler J. Exposure to endocrine disrupting chemicals perturbs lipid metabolism and circadian rhythms. J Environ Sci (China). 2017 Dec;62:133-137. doi: 10.1016/j.jes.2017.10.013. Epub 2017 Oct 27. PubMed PMID: 29289284.
2: Bieler J, Cannavo R, Gustafson K, Gobet C, Gatfield D, Naef F. Robust synchronization of coupled circadian and cell cycle oscillators in single mammalian cells. Mol Syst Biol. 2014 Jul 15;10:739. doi: 10.15252/msb.20145218. PubMed PMID: 25028488; PubMed Central PMCID: PMC4299496.
3: St John PC, Hirota T, Kay SA, Doyle FJ 3rd. Spatiotemporal separation of PER and CRY posttranslational regulation in the mammalian circadian clock. Proc Natl Acad Sci U S A. 2014 Feb 4;111(5):2040-5. doi: 10.1073/pnas.1323618111. Epub 2014 Jan 21. PubMed PMID: 24449901; PubMed Central PMCID: PMC3918757.
4: Weger M, Weger BD, Diotel N, Rastegar S, Hirota T, Kay SA, Strähle U, Dickmeis T. Real-time in vivo monitoring of circadian E-box enhancer activity: a robust and sensitive zebrafish reporter line for developmental, chemical and neural biology of the circadian clock. Dev Biol. 2013 Aug 15;380(2):259-73. doi: 10.1016/j.ydbio.2013.04.035. Epub 2013 May 9. PubMed PMID: 23665472.
5: Hirota T, Lee JW, Lewis WG, Zhang EE, Breton G, Liu X, Garcia M, Peters EC, Etchegaray JP, Traver D, Schultz PG, Kay SA. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase. PLoS Biol. 2010 Dec 14;8(12):e1000559. doi: 10.1371/journal.pbio.1000559. PubMed PMID: 21179498; PubMed Central PMCID: PMC3001897.

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